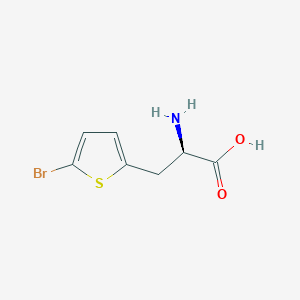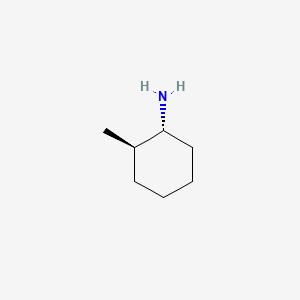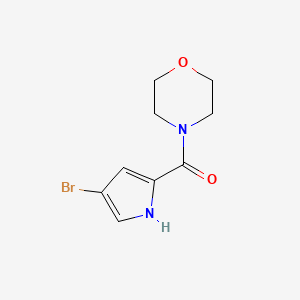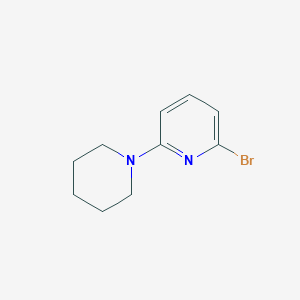
(R)-2-Amino-3-(5-bromothiophen-2-yl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(R)-2-Amino-3-(5-bromothiophen-2-yl)propanoic acid is a compound that belongs to the class of amino acids with a heteroaryl group, specifically a thiophene nucleus. This compound is of interest due to its potential applications in pharmaceuticals and as a building block in organic synthesis. The presence of the bromine atom on the thiophene ring may allow for further functionalization through various chemical reactions.
Synthesis Analysis
The synthesis of racemic 2-amino-3-(heteroaryl)propanoic acids, which include compounds with a thiophene nucleus, has been reported to be achieved with yields ranging from 48-94% . The process involves the reduction of 3-(heteroaryl)-2-(hydroxyimino)propanoic acids using zinc dust and formic acid in the presence of iron dust as a catalyst. This method is advantageous as it prevents the hydrogenolysis of bromine on the thiophene nucleus, which is a common issue in such reductions. Additionally, a one-pot synthesis of (R)-2-amino-3-((aroylcarbamothioyl)thio)propanoic acid derivatives has been described, which could potentially be adapted for the synthesis of (R)-2-Amino-3-(5-bromothiophen-2-yl)propanoic acid .
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using techniques such as NMR spectroscopy and mass spectrometry . These methods provide detailed information about the stereochemistry and molecular conformation, which are crucial for understanding the properties and reactivity of the compound. The absolute stereochemistry can be determined by comparison with known standards or by chiral resolution using high-performance liquid chromatography.
Chemical Reactions Analysis
The bromine atom on the thiophene nucleus of (R)-2-Amino-3-(5-bromothiophen-2-yl)propanoic acid makes it a versatile intermediate for further chemical transformations. For instance, the bromine can undergo nucleophilic substitution reactions to introduce various functional groups. The amino group also offers a site for reactions such as N-formylation, which has been successfully performed on similar structures to yield formylamino derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of amino acids with heteroaryl groups can be influenced by the presence of substituents on the aromatic ring. For example, the solubility of related compounds in various solvents has been studied, and it has been found that temperature significantly affects the solubility . Thermodynamic models can be used to predict the solubility and to understand the solid-liquid equilibrium of such compounds. The presence of the bromine atom is likely to affect the compound's reactivity and its physical properties, such as melting point and solubility, due to its size and electronegativity.
Wissenschaftliche Forschungsanwendungen
Enantioselective Synthesis
The enantioselective synthesis of various analogues of neuroexcitant amino acids, including derivatives of (R)-2-amino-3-(5-bromothiophen-2-yl)propanoic acid, has been explored. For example, Pajouhesh et al. (2000) described the synthesis of enantiomers of 2-amino-3-(3-hydroxy-5-tert-butylisoxazol-4-yl) propanoic acid (ATPA), an analogue of the neuroexcitant AMPA, achieving high enantiomeric excess and yield (Pajouhesh, Hosseini-Meresht, Pajouhesh, & Curry, 2000).
Synthesis of Optically Active α-Nucleic Acid Base Substituted Propanoic Acids
Research by Overberger and Chang (1989) demonstrated the synthesis of optically active α-nucleic acid base substituted propanoic acids, including derivatives of (R)-2-amino-3-(5-bromothiophen-2-yl)propanoic acid (Overberger & Chang, 1989).
Fluorescence and Imaging Studies
Fluorescence properties of aromatic d-amino acids, including derivatives of (R)-2-amino-3-(5-bromothiophen-2-yl)propanoic acid, have been synthesized and studied for their fluorescence properties. Maity, Honcharenko, and Strömberg (2015) reported on the synthesis of such amino acids with maximum emission wavelengths, indicating potential applications in fluorescence imaging and peptide synthesis (Maity, Honcharenko, & Strömberg, 2015).
Positron Emission Tomography (PET) Imaging
(R)- and (S)-enantiomers of 2-amino-3-[1-(2-[18F]fluoroethyl)-1H-[1,2,3]triazol-4-yl]propanoic acid were synthesized and evaluated for brain tumor imaging using PET. McConathy et al. (2010) found that the (S)-enantiomer showed higher tumor uptake and better tumor-to-brain ratios, suggesting its potential in PET imaging of brain tumors (McConathy et al., 2010).
Enzymatic Preparation for Drug Synthesis
Hanson et al. (2008) explored enzymatic routes for the preparation of d-amino acid derivatives, a key intermediate in drug synthesis. They achieved high yield and enantiomeric excess, demonstrating the potential of biocatalysis in pharmaceutical manufacturing (Hanson et al., 2008).
Safety And Hazards
The compound is labeled with the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Eigenschaften
IUPAC Name |
(2R)-2-amino-3-(5-bromothiophen-2-yl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO2S/c8-6-2-1-4(12-6)3-5(9)7(10)11/h1-2,5H,3,9H2,(H,10,11)/t5-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKORPMMOJAJYLC-RXMQYKEDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)Br)CC(C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(SC(=C1)Br)C[C@H](C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-2-Amino-3-(5-bromothiophen-2-yl)propanoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3,7-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile](/img/structure/B1277693.png)

![{[(2-Methyl-1,3-thiazol-4-yl)methyl]thio}acetic acid](/img/structure/B1277703.png)
![Tert-butyl 4-[4-(hydroxymethyl)-1,3-thiazol-2-yl]piperidine-1-carboxylate](/img/structure/B1277706.png)




![6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B1277716.png)
